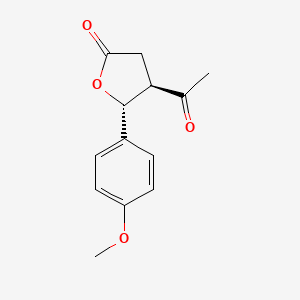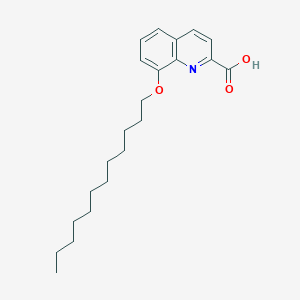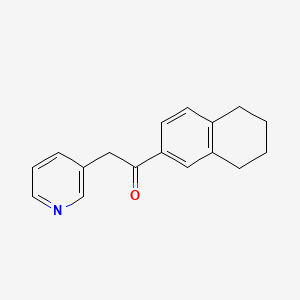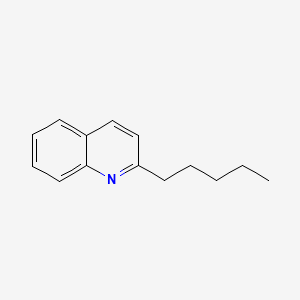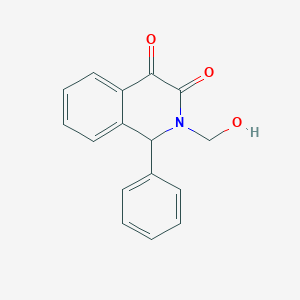
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxymethyl group attached to the isoquinoline ring system, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize advanced equipment and automation to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione.
Reduction: Formation of 2-(Hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学的研究の応用
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials, such as polymers and resins.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations that activate or deactivate its biological activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
2-(Methoxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione: Contains a methoxymethyl group instead of a hydroxymethyl group, leading to variations in solubility and stability.
2-(Hydroxymethyl)-1-phenylisoquinoline: Similar structure but lacks the dihydroisoquinoline ring, affecting its electronic properties and reactivity.
Uniqueness
The presence of the hydroxymethyl group in 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These characteristics can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90861-79-3 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC名 |
2-(hydroxymethyl)-1-phenyl-1H-isoquinoline-3,4-dione |
InChI |
InChI=1S/C16H13NO3/c18-10-17-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(19)16(17)20/h1-9,14,18H,10H2 |
InChIキー |
DMTPCECGXUZJTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C(=O)N2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)

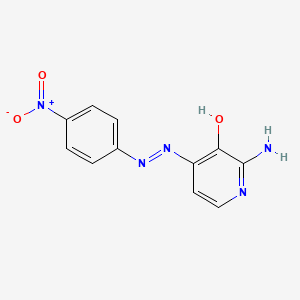


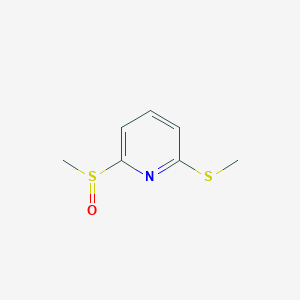
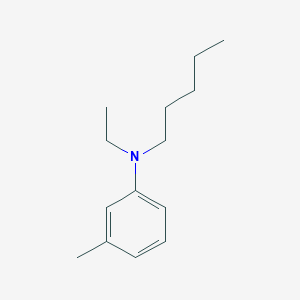
![N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14350504.png)
